molecular formula C₄₀H₅₄O₂₇ B1139659 D-Cellotriose Undecaacetate CAS No. 17690-94-7

D-Cellotriose Undecaacetate

Cat. No. B1139659
CAS RN: 17690-94-7
M. Wt: 966.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

D-Cellotriose Undecaacetate is a chemical compound with the molecular formula C40H54O27 . It is a derivative of cellotriose, a breakdown product of cellulose .


Molecular Structure Analysis

The molecular structure of D-Cellotriose Undecaacetate is complex due to the presence of multiple acetyl groups . The conformational features of oligocellulose acetates in the solid state have been analyzed in an effort to understand the three-dimensional structure of related polysaccharides .

Scientific Research Applications

Proteomics Research

D-Cellotriose Undecaacetate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, post-translational modifications, or changes in protein expression.

Biomedical Research

D-Cellotriose Undecaacetate is a groundbreaking biomedical entity, facilitating the research of afflictions such as cancer, diabetes, and cardiovascular maladies . It could be used in drug delivery systems or as a diagnostic tool.

Encasement and Safeguarding of Compounds

The encasement and safeguarding of compounds by D-Cellotriose Undecaacetate culminate in heightened fortitude and bio-dissolvability . This property could be beneficial in pharmaceutical applications where the stability and solubility of drugs are crucial.

Carbohydrate Research

As a type of oligosaccharide, D-Cellotriose Undecaacetate can be used in carbohydrate research . Carbohydrates play key roles in various biological processes, including cell-cell recognition and immune responses.

Enzyme-Substrate Interactions

Given its complex structure, D-Cellotriose Undecaacetate could be used to study enzyme-substrate interactions . Understanding these interactions is fundamental to enzymology and could lead to the development of new enzymes or inhibitors.

Cellulose Depolymerization

D-Cellotriose Undecaacetate could potentially be used to study cellulose depolymerization . This process is critical in the production of biofuels and other value-added products from plant biomass.

Safety and Hazards

The safety data sheet for D-(+)-Cellotriose, a related compound, advises against food, drug, pesticide, or biocidal product use . It also recommends wearing personal protective equipment and avoiding dust formation .

Future Directions

The future directions for research on D-Cellotriose Undecaacetate and related compounds could involve further exploration of their roles in plant cell wall integrity and defense mechanisms . Additionally, the potential applications of these compounds in the food industry as potential prebiotics could be explored .

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3/t26-,27-,28-,29-,30-,31-,32+,33+,34+,35-,36-,37-,38?,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLVGZFZQQXQNW-ROFQTSFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Cellotriose Undecaacetate

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